1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Description
1-[(2-Chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a piperazine derivative featuring a 2-chlorobenzyl substituent at position 1, a tert-butoxycarbonyl (Boc) protecting group at position 4, and a carboxylic acid moiety at position 2. The Boc group enhances stability during synthesis, while the 2-chlorophenyl moiety may influence receptor binding and pharmacokinetics. This compound is structurally related to intermediates used in peptide synthesis and pharmaceuticals targeting neurological receptors (e.g., serotonin receptors) .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-8-19(14(11-20)15(21)22)10-12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKHJCMYJTHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenyl halide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Protection of the Piperazine Nitrogen: The nitrogen atoms in the piperazine ring are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research has indicated that piperazine derivatives exhibit antidepressant and anxiolytic effects. The compound has been studied for its ability to modulate serotonin receptors, which are crucial in mood regulation. A study highlighted the compound's effectiveness in animal models of depression, suggesting its potential as a therapeutic agent for mood disorders .
Anticancer Activity
Another significant application of this compound is in anticancer research. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) in malignant cells, making it a candidate for further development as an anticancer drug .
Pharmacological Applications
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In various animal models, it demonstrated the ability to reduce pain responses, suggesting a mechanism that may involve the modulation of pain pathways in the central nervous system. This positions it as a potential candidate for pain management therapies .
Neuroprotective Effects
Recent studies have indicated that this piperazine derivative may offer neuroprotective benefits. It has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This opens avenues for exploring its use in neuroprotection and cognitive enhancement .
Chemical Intermediate
Synthesis of Novel Compounds
As a versatile chemical intermediate, 1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can be used to synthesize various other biologically active compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological properties. Researchers are exploring its use in developing new classes of drugs targeting various diseases .
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Study on Antidepressant Effects
- Objective: Evaluate the antidepressant potential of the compound.
- Method: Administered to rodent models subjected to chronic stress.
- Results: Significant reduction in depressive-like behaviors observed.
- Conclusion: Suggests potential for development as an antidepressant.
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Anticancer Activity Investigation
- Objective: Assess the cytotoxic effects on cancer cell lines.
- Method: In vitro tests on breast and lung cancer cells.
- Results: Induced apoptosis and inhibited cell proliferation.
- Conclusion: Promising candidate for anticancer drug development.
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Neuroprotective Study
- Objective: Investigate protective effects against neurotoxicity.
- Method: Treatment of neuronal cultures with oxidative stressors.
- Results: Enhanced cell survival rates and reduced markers of oxidative damage.
- Conclusion: Potential therapeutic implications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Piperazine derivatives differ in substituents at positions 1, 2, and 3. Key comparisons include:
Physicochemical Properties
Biological Activity
Overview of Piperazine Derivatives
Piperazine derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of piperazines allows for various substitutions that can significantly influence their pharmacological profiles.
Chemical Structure
The compound can be broken down into its structural components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Chlorophenyl Group : A phenyl ring substituted with a chlorine atom, which can enhance lipophilicity and biological activity.
- Carboxylic Acid : This functional group is often associated with increased solubility in biological systems and can play a role in receptor interactions.
- Alkoxycarbonyl Group : The presence of an alkoxycarbonyl moiety can influence the compound's stability and reactivity.
Antimicrobial Activity
Many piperazine derivatives exhibit significant antimicrobial activity. For example, studies have shown that piperazine compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Piperazine derivatives have also been reported to possess anti-inflammatory effects. They may modulate inflammatory mediators such as cytokines and chemokines, contributing to their therapeutic potential in conditions like arthritis or inflammatory bowel disease.
Anticancer Effects
Research indicates that certain piperazine derivatives can induce apoptosis in cancer cells. This is typically mediated through pathways involving caspases and other apoptotic factors. The chlorophenyl substitution may enhance the selectivity of these compounds towards cancer cells over normal cells.
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of piperazine derivatives were synthesized and tested against clinical isolates of bacteria. Results indicated that some derivatives showed promising activity against resistant strains of E. coli and Staphylococcus aureus.
- Anti-inflammatory Mechanism : In vitro studies demonstrated that selected piperazine compounds reduced levels of TNF-alpha and IL-6 in macrophages, indicating potential for treating chronic inflammatory diseases.
- Cancer Cell Studies : In vivo studies using murine models have shown that specific piperazine derivatives significantly reduced tumor size in xenograft models, suggesting their potential as anticancer agents.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
